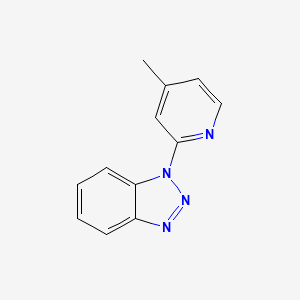

苯并三唑,1-(4-甲基吡啶-2-基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzotriazole, 1-(4-methylpyridin-2-yl)- is a derivative of benzotriazole. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . A similar compound, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328), is an ultraviolet (UV) stabilizer with a phenolic group connected to the benzotriazole structure .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups . Benzotriazole derivatives are characterized by four major properties: (1) excellent leaving group ability, (2) electron-donating or electron-withdrawing character, (3) stabilization of α-negative charges, and (4) stabilization of radicals .Molecular Structure Analysis

Two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via Hantzsch reaction, have been reported . Both polymorphic forms crystallize in the monoclinic system but exhibit distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a molar mass of 119.127 g·mol−1, a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water at 20 g/L .科学研究应用

药代动力学和代谢

苯并三唑衍生物,特别是 3-((5-(6-甲基吡啶-2-基)-4-(喹喔啉-6-基)-1H-咪唑-2-基)甲基)苯甲酰胺,因其作为抗纤维化药物的潜力而受到研究。对它们的药代动力学和代谢的研究表明口服给药有希望,具有显着的血浆半衰期和分布到重要器官(如肝脏、肾脏和肺)中 (Kim et al., 2008).

环境发生和毒性

研究调查了苯并三唑及其衍生物在环境中的存在,例如在沉积物和污水中。这些研究强调了这些化合物在各种应用中的广泛使用及其潜在的雌激素活性 (Zhang et al., 2011)。此外,苯并三唑衍生物对水生生物的毒性一直是关注的重点,特别是它们对细菌、小鱼和水蚤等生物的影响 (Pillard et al., 2001).

生物转化和降解

苯并三唑的生物转化,包括它们的降解机制和途径,一直是研究的重点。这包括识别转化产物并了解它们在生物废水处理中的行为 (Huntscha et al., 2014).

防腐应用

合成和研究苯并三唑衍生物在酸性介质中对金属的防腐作用揭示了显着的防腐蚀效果,使其适用于工业用途 (Verma & Singh, 2020).

抗真菌和抗菌剂

苯并三唑衍生物已被合成并评估其抗真菌和抗菌特性,对各种病原体显示出有效性 (Shukla & Srivastava, 2008).

人体暴露分析

通过几个国家对尿液进行分析,研究了人体接触苯并三唑和苯并噻唑的情况,提供了对这些化学物质广泛存在和可能对健康影响的见解 (Asimakopoulos et al., 2013).

合成和稳定性

对苯并三唑衍生物的合成及其结构和化学稳定性的研究为进一步的化学发展提供了有价值的信息 (Katritzky & Wu, 1994).

光解和环境降解

苯并三唑的光解和在紫外线辐射下转化产物的识别提供了有关这些化合物环境降解的关键信息 (Weidauer et al., 2016).

阿尔茨海默病研究

苯并三唑衍生物已被用于阿尔茨海默病研究,因为它们与淀粉样蛋白-β相互作用,表明它们在治疗应用中的潜力 (Telpoukhovskaia et al., 2015).

抗癌活性

已经探索了基于苯并咪唑的单/双核 Zn(II) 络合物的潜在抗癌活性,包括具有苯并三唑衍生物的络合物,显示出对人癌细胞的细胞毒性作用 (Zhao et al., 2015).

镇痛活性

已经合成和评估苯并三唑衍生物的镇痛活性,在疼痛管理中显示出有希望的结果 (Saini et al., 2010).

作用机制

While the exact mechanism of action for Benzotriazole, 1-(4-methylpyridin-2-yl)- is not specified in the search results, benzotriazole derivatives are known to have versatile biological properties. They have been investigated for a variety of antimicrobial, antiparasitic, and even antitumor, choleretic, cholesterol-lowering agents .

安全和危害

未来方向

Benzotriazole-substituted benzoate derivatives such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) have shown promising results in inhibiting the proliferation of hepatocarcinoma BEL-7402 cell with a low IC50 value of 0.082 mg/mL . This suggests potential future directions in the field of cancer research.

属性

IUPAC Name |

1-(4-methylpyridin-2-yl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-6-7-13-12(8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBNAUEKDALDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)

![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3003612.png)